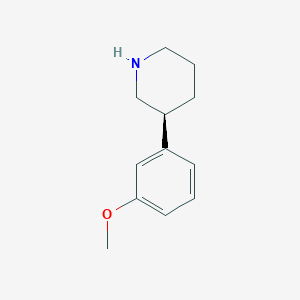

(S)-3-(3-Methoxyphenyl)piperidine

描述

属性

IUPAC Name |

(3S)-3-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCUAFVVTHZALS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449616 | |

| Record name | (S)-3-(3-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88784-37-6 | |

| Record name | (S)-3-(3-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for S 3 3 Methoxyphenyl Piperidine and Analogues

Asymmetric Catalysis in Piperidine (B6355638) Ring Formation

Asymmetric catalysis is at the forefront of producing chiral molecules, offering routes that are often more efficient than classical resolution or the use of a chiral pool. For piperidine synthesis, this involves the catalytic, enantioselective construction of the heterocyclic ring or the enantioselective functionalization of a pre-existing pyridine (B92270) or dihydropyridine (B1217469) ring.

Transition metals, with their diverse reactivity and ability to coordinate with chiral ligands, are central to many modern asymmetric transformations. Catalysts based on rhodium, palladium, and iron have been instrumental in developing stereoselective pathways to chiral piperidines.

A highly effective strategy for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cnacs.org This approach typically follows a three-step sequence: partial reduction of a pyridine precursor, the key Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the saturated piperidine ring. snnu.edu.cnresearchgate.net

The core of this method is an asymmetric reductive Heck-type reaction between an arylboronic acid and a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cntmc.edu This reaction furnishes 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. acs.org A combination of [Rh(cod)(OH)]2 and a chiral phosphine ligand such as (S)-Segphos has proven effective for this transformation, proceeding in a mixed solvent system with an aqueous base. tmc.edu The subsequent hydrogenation of the tetrahydropyridine intermediate, often using a palladium-on-carbon catalyst, followed by deprotection, affords the final 3-arylpiperidine product. acs.orgtmc.edu This methodology has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib, demonstrating its utility. snnu.edu.cnacs.org

Table 1: Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridine

| Arylboronic Acid | Rh-Catalyst System | Product (Tetrahydropyridine) Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phenyl boronic acid | [Rh(cod)(OH)]2 / (S)-Segphos | 81% | 94% | tmc.edu |

| 4-Methoxyphenyl boronic acid | [Rh(cod)(OH)]2 / (S)-Segphos | 85% | 93% | thieme-connect.com |

The data represents the key carbometalation step to form the tetrahydropyridine intermediate.

Palladium catalysis offers a versatile platform for C-C and C-N bond formation, which has been leveraged for the synthesis of substituted piperidines. One notable application is the palladium-catalyzed C(sp³)–H arylation of piperidines. This method allows for the direct introduction of an aryl group onto the piperidine ring with high regio- and stereoselectivity. Using an aminoquinoline auxiliary at the C3 position can direct the arylation to the C4 position, yielding cis-3,4-disubstituted piperidines. acs.org While this specific example functionalizes a pre-formed ring, the principles of Pd-catalyzed C-N bond-forming reactions, such as hydroamination, are fundamental to building the piperidine ring itself from aminoalkene precursors.

Enantioselective three-component syntheses catalyzed by palladium have also been developed, for instance, in the preparation of α-arylglycines from sulfonamides, glyoxylic acid derivatives, and boronic acids, showcasing the power of palladium to orchestrate complex, stereoselective transformations. nih.gov Although a direct enantioselective Pd-catalyzed aminochlorination or hydroamination for the synthesis of (S)-3-(3-Methoxyphenyl)piperidine is not prominently detailed in the reviewed literature, the extensive utility of palladium in related C-N bond-forming cross-coupling reactions suggests its high potential in this area.

Iron, as an earth-abundant and low-toxicity metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed reductive amination of ketones and aldehydes provides a powerful route to amines. nih.gov This reaction can be applied to the synthesis of cyclic amines. For instance, the reductive amination of a suitably functionalized keto-aldehyde or diketone with ammonia or a primary amine in the presence of an iron catalyst and a reducing agent could construct the piperidine ring.

Recent advancements have led to the development of heterogeneous iron catalysts, such as iron oxide nanoparticles supported on nitrogen-doped graphene (Fe2O3/NGr@C), which show high activity for reductive aminations. nih.gov These catalysts can utilize benign reducing agents like paraformaldehyde, which decomposes to provide an in situ source of hydrogen. nih.gov While the primary application shown is often for the synthesis of acyclic or N-methylated amines, the methodology is amenable for late-stage functionalization of bioactive molecules. nih.gov The development of chiral iron catalysts for the asymmetric version of this reaction is an active area of research with high potential for the direct synthesis of enantiopure piperidines. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis alongside transition metal catalysis and biocatalysis. For piperidine synthesis, the asymmetric aza-Michael reaction is a key strategy for C-N bond formation. nih.gov This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral thioureas, can activate both the nucleophile and the Michael acceptor through non-covalent interactions like hydrogen bonding, facilitating a highly enantioselective reaction. nih.govacs.org For example, an intramolecular aza-Michael addition of an enone carbamate catalyzed by a cinchona-based primary-tertiary diamine can produce 2-substituted piperidines in high yield and enantiomeric excess. nih.gov Similarly, cascade reactions involving an initial aza-Michael addition followed by a subsequent Michael addition or aldol reaction can rapidly build molecular complexity and generate polysubstituted piperidines with excellent stereocontrol. Diphenylprolinol silyl ethers are effective catalysts for such domino reactions. acs.org These methods provide a direct and metal-free pathway to construct the chiral piperidine core.

Table 2: Organocatalytic Asymmetric Aza-Michael Reactions for Piperidine Synthesis

| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona-based diamine | Intramolecular aza-Michael | 2-Substituted Piperidine | Up to 99% | nih.gov |

| Diphenylprolinol TMS ether | Cascade aza-Michael-Michael | Trisubstituted Pyrrolidine | >99% | rsc.orgnih.gov |

Table demonstrates the utility of organocatalysis in analogous nitrogen-heterocycle syntheses.

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. For the synthesis of chiral piperidines, ketoreductases (KREDs) are particularly valuable. An efficient biocatalytic process has been developed for the reduction of N-Boc-piperidin-3-one to optically pure (S)-N-Boc-3-hydroxypiperidine using a recombinant KRED. researchgate.net This enzymatic reduction serves as a key step, providing a chiral building block that can be further elaborated to target molecules like this compound. The process is scalable and can achieve high substrate concentrations with excellent enantiomeric excess (>99% ee). researchgate.net

More advanced strategies combine biocatalysis with other synthetic methods. A chemo-enzymatic approach might use an oxidase and a reductase to dearomatize pyridinium (B92312) salts, yielding enantioenriched 3- and 4-substituted piperidines. tmc.edu Another innovative approach merges scalable enzymatic C–H oxidation with radical cross-coupling. chemistryviews.orgnih.gov In this strategy, enzymes like proline hydroxylase are used to introduce a hydroxyl group onto an inexpensive piperidine precursor with high regio- and stereoselectivity. chemistryviews.org This hydroxylated intermediate can then be used in modern cross-coupling reactions to introduce various substituents, streamlining the synthesis of complex, three-dimensional piperidine structures. nih.govchemrxiv.org

Biocatalytic and Chemo-Enzymatic Cascades

Enzyme-Mediated Dearomatization of Pyridiniums

A chemoenzymatic approach has been developed for the synthesis of stereoenriched 3-substituted piperidines from activated pyridinium salts. nih.govacs.org This method utilizes a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase (EneIRED). nih.govacs.org The process begins with the 6-HDNO-catalyzed oxidation of an N-substituted tetrahydropyridine, which then undergoes a stereoselective reduction catalyzed by an EneIRED. nih.govacs.org

The mechanism involves the formation of a chiral iminium intermediate which is in equilibrium with its enamine. acs.org The EneIRED then selectively reduces one enantiomer of the iminium ion in a process that can be described as a dynamic kinetic resolution, allowing for theoretical yields of up to 100% of the desired stereoisomer. nih.govacs.org

| Enzyme | Product Enantiomer | Substrate | Overall Yield | Enantiomeric Excess (ee) |

| EneIRED-01 | (R)-(+)-Preclamol | 3-(3-methoxyphenyl)pyridine (B1364921) | ≥50% | 96% |

| EneIRED-05 | (S)-(−)-Preclamol | 3-(3-methoxyphenyl)pyridine | ≥50% | 96% |

| EneIRED-02 | (R)-OSU6162 | N/A | ≥36% | ≥92% |

| EneIRED-06 | (S)-OSU6162 | N/A | ≥36% | ≥92% |

Stereoselective Bioreductions

While specific examples detailing the stereoselective bioreduction to directly yield this compound are not extensively covered in the provided context, the principle of using enzymes for stereoselective reductions is a well-established strategy in organic synthesis. This approach would typically involve the enzymatic reduction of a prochiral precursor, such as a tetrahydropyridine or a ketone, where the enzyme's active site directs the delivery of a hydride to create the desired stereocenter.

Chiral Precursor-Based and Resolution Strategies

These strategies rely on either starting with an enantiomerically pure building block or separating a racemic mixture of the target compound or an intermediate.

Enantiospecific Synthesis from Chiral Starting Materials

An alternative to asymmetric catalysis is the use of chiral starting materials that already contain the desired stereocenter. This "chiral pool" approach ensures the stereochemical integrity is transferred to the final product. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been utilized to synthesize 3-substituted tetrahydropyridines from arylboronic acids and a phenyl pyridine-1(2H)-carboxylate. semanticscholar.orgorganic-chemistry.org Subsequent reduction of the tetrahydropyridine provides the enantioenriched 3-substituted piperidine. semanticscholar.orgorganic-chemistry.org This method has been applied to the synthesis of a precursor to (-)-Preclamol. semanticscholar.orgacs.org

Dynamic Kinetic Resolution in Piperidine Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.org

In the context of piperidine synthesis, DKR has been applied to racemic γ-aryl-δ-oxoesters. nih.gov The cyclodehydration of these compounds with a chiral auxiliary, such as (R)- or (S)-phenylglycinol, proceeds stereoselectively to form bicyclic δ-lactams. nih.gov This process involves a dynamic kinetic resolution, and subsequent reduction of the lactams leads to enantiopure 3-arylpiperidines. nih.gov This strategy has been successfully used in the synthesis of the antipsychotic drug (-)-3-PPP, which is an (S)-3-arylpiperidine. nih.gov

Another example involves the chemo-enzymatic dearomatization of activated pyridines, where the in-situ epimerization of a chiral iminium intermediate via an enamine allows for a DKR mediated by an EneIRED, leading to the formation of the enantioenriched piperidine. nih.govacs.org

| Method | Key Step | Chiral Auxiliary/Catalyst | Product Type |

| Cyclodehydration of γ-aryl-δ-oxoesters | Dynamic Kinetic Resolution | (R)- or (S)-phenylglycinol | Enantiopure 3-arylpiperidines |

| Chemo-enzymatic dearomatization | Dynamic Kinetic Resolution | EneIRED | Stereo-enriched 3-substituted piperidines |

Classical Optical Resolution Techniques

Classical resolution involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. This method, while traditional, remains a viable option for obtaining enantiomerically pure compounds. The diastereomers, having different physical properties, can then be separated by techniques such as crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. While specific examples for the classical resolution of 3-(3-methoxyphenyl)piperidine (B1313662) were not detailed in the provided search results, this remains a fundamental and applicable technique in chiral synthesis.

Cyclization and Annulation Reactions for Stereodefined Piperidines

The construction of the piperidine ring through cyclization and annulation reactions offers another avenue for controlling stereochemistry.

Transaminase-triggered cyclizations have been employed for the synthesis of chiral 2-substituted piperidines. acs.org This biocatalytic approach uses a transaminase to convert an ω-chloroketone into a chiral amine, which then undergoes spontaneous or base-mediated cyclization to form the piperidine ring with high enantiomeric excess (>95%). acs.org

Organocatalytic Mannich-reductive cyclization represents a one-pot method for synthesizing 2,3-substituted piperidines. rsc.org This formal [4+2] cycloaddition between an N-PMP aldimine and glutaraldehyde proceeds with high yields and excellent enantioselectivities. rsc.org

Anionic cyclization reactions, such as the Hauser and Kraus annulations, provide routes to functionalized cyclic systems, which can be precursors to piperidines. harvard.edu These reactions involve the intramolecular condensation of nucleophiles onto electrophilic centers to form the ring structure. harvard.edu

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful and efficient strategy for the construction of the piperidine ring system. By tethering the nucleophile and the electrophile within the same molecule, these reactions can proceed with high levels of stereocontrol, enabling the synthesis of enantiomerically enriched piperidine derivatives. A variety of methods have been developed, each leveraging different types of chemical transformations to achieve the desired cyclization.

Aza-Michael Reactions

The intramolecular aza-Michael reaction, or hydroamination, is a key method for piperidine synthesis. This reaction involves the addition of an amine nucleophile to an activated alkene within the same molecule.

Recent advancements have focused on achieving high enantioselectivity. An organocatalytic enantioselective intramolecular aza-Michael reaction has been described for the desymmetrization of substrates, yielding enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov This method utilizes 9-amino-9-deoxy-epi-hydroquinine as the catalyst with trifluoroacetic acid as a co-catalyst, achieving good yields and moderate diastereoselectivity. nih.gov Notably, the catalyst/co-catalyst ratio can be adjusted to favor either the major or minor diastereoisomer with high enantioselectivity. nih.gov

Furthermore, a biocatalytic approach using a transaminase (ω-TA) has been developed for the enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. acs.org This strategy relies on an ω-TA-mediated aza-Michael reaction, where the reversible enzymatic process facilitates the formation of the desired aza-Michael products. acs.orgresearchgate.net

| Catalyst/Enzyme | Substrate Type | Product | Yield | Diastereoselectivity | Enantioselectivity |

| 9-amino-9-deoxy-epi-hydroquinine / TFA | Prochiral acyclic amines with α,β-unsaturated esters | 2,5- and 2,6-disubstituted piperidines | Good | Moderate | High |

| ω-Transaminase | Prochiral ketoenones | 2,6-disubstituted piperidines | Not specified | Not specified | High |

Radical Cyclization Approaches

Radical cyclizations offer a powerful method for the construction of piperidine rings, particularly for accessing complex and spirocyclic structures. These reactions proceed through radical intermediates and can be initiated by various methods, including the use of radical initiators or photoredox catalysis.

One approach involves the intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, to form polysubstituted alkylidene piperidines. nih.gov This reaction proceeds through a complex radical cascade involving successive cyclizations. nih.gov Another strategy utilizes visible-light-mediated cascade cyclization of ene-vinylidenecyclopropanes to access fluorinated heterocyclic compounds. nih.gov

Photoredox catalysis has emerged as a mild and efficient way to generate radicals for cyclization. For instance, spirocyclic piperidines can be constructed from linear aryl halide precursors using a strongly reducing organic photoredox catalyst. nih.govresearchgate.net This method involves the light-driven reduction of the aryl halide to an aryl radical, which then undergoes regioselective cyclization. nih.govresearchgate.net

| Reaction Type | Initiator/Catalyst | Substrate | Product | Key Features |

| Intramolecular Radical Cyclization of 1,6-enynes | Triethylborane | 1,6-enynes | Polysubstituted alkylidene piperidines | Proceeds via a radical cascade. nih.gov |

| Visible-light Mediated Cascade Cyclization | Photoredox Catalyst | Ene-vinylidenecyclopropanes | Fluorinated piperidines | Access to fluorinated heterocycles. nih.gov |

| Photoredox-mediated Spirocyclization | Organic Photoredox Catalyst | Linear aryl halides | Spirocyclic piperidines | Mild conditions, metal-free. nih.govresearchgate.net |

Electrophilic Cyclization Strategies

Electrophilic cyclization involves the activation of a π-system, such as an alkene or alkyne, by an electrophile, followed by intramolecular attack of a nitrogen nucleophile. This strategy has been successfully applied to the synthesis of various substituted piperidines.

One such method is the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex, which allows for the difunctionalization of the double bond and simultaneous formation of the N-heterocycle. nih.gov An enantioselective version of this reaction has been developed using a palladium catalyst with a pyridine-oxazoline ligand. nih.gov Another approach is the stereoselective 6-endo-trig cyclization of enones mediated by acid, which provides access to 2,6-trans-4-oxopiperidines. nih.gov

| Catalyst/Mediator | Substrate | Product | Key Features |

| Gold(I) complex / Iodine(III) oxidizing agent | Non-activated alkenes | Substituted piperidines | Oxidative amination and difunctionalization of the alkene. nih.gov |

| Palladium catalyst / Pyridine-oxazoline ligand | Non-activated alkenes | Enantioenriched piperidines | Enantioselective oxidative amination. nih.gov |

| Acid-mediated | Enones | 2,6-trans-4-oxopiperidines | Stereoselective 6-endo-trig cyclization. nih.gov |

Intramolecular Silyl-Prins Reaction

The aza-silyl-Prins reaction is a variation of the Prins reaction that utilizes an organosilane to trap the intermediate carbocation, leading to the formation of substituted piperidines. This reaction has been developed into a highly effective method for constructing the piperidine ring with excellent stereocontrol.

The first asymmetric aza-silyl-Prins reaction has been reported, which yields valuable and diverse piperidines and pipecolic acid derivatives in high yields and as single enantiomers. nih.govacs.org The success of this reaction relies on the use of a novel chiral auxiliary-homoallylic amine. nih.govacs.org The reaction is highly diastereoselective, and the stereochemical outcome can be influenced by the choice of the N-protecting group on the homoallylic amine. researchgate.net For instance, an N-PMP protected homoallylamine preferentially leads to the trans diastereomer, while the free homoallylamine affords the deprotected piperidine as a single cis diastereomer. researchgate.net

| Chiral Auxiliary/Protecting Group | Aldehyde | Product | Yield | Diastereoselectivity |

| Novel Chiral Auxiliary | Various aldehydes | Enantiopure piperidines and pipecolic acid derivatives | High | Single enantiomers nih.govacs.org |

| N-PMP homoallylamine | Not specified | trans-2,6-disubstituted piperidines | High | Preferentially trans researchgate.net |

| Free homoallylamine | Not specified | cis-2,6-disubstituted piperidines | Not specified | Single cis diastereomer researchgate.net |

Acid-Mediated Amido Cyclization

Acid-mediated cyclization of amides represents a direct and efficient route to piperidine derivatives. This method typically involves the activation of a carbonyl group or a tethered π-system by a Brønsted or Lewis acid, followed by intramolecular nucleophilic attack from the amide nitrogen.

A notable example is the stereoselective synthesis of 2,6-trans-4-oxopiperidines through an acid-mediated 6-endo-trig cyclization of enones. nih.gov This reaction proceeds under acidic conditions to promote the cyclization onto the activated enone system. Another approach involves the intramolecular cyclization of alkene-bearing amides via a hydride transfer/cyclization cascade. nih.gov The formation of piperidines with tertiary amino groups is efficient in polar solvents like DMSO and DMF. nih.gov

| Acid/Mediator | Substrate Type | Product | Key Features |

| Brønsted or Lewis Acid | Enones | 2,6-trans-4-oxopiperidines | Stereoselective 6-endo-trig cyclization. nih.gov |

| Not specified | Alkene-bearing amides | Piperidines with tertiary amino groups | Proceeds via a hydride transfer/cyclization cascade. nih.gov |

Intermolecular Annulation Reactions (e.g., [5+1], [4+2], [3+3] strategies)

Intermolecular annulation reactions provide a convergent and modular approach to the synthesis of piperidine rings by combining two or more simpler fragments in a single step. These strategies, often categorized by the number of atoms each component contributes to the final ring (e.g., [5+1], [4+2], [3+3]), offer flexibility in accessing a wide range of substitution patterns.

A [5+1] cyclization approach has been developed for the de novo synthesis of N-(hetero)aryl piperidines. acs.org This method utilizes a diastereoselective reductive amination/aza-Michael reaction sequence, allowing for the rapid construction of complex polysubstituted piperidines from heterocyclic amine nucleophiles and carbonyl electrophiles. acs.org

[4+2] cycloaddition reactions, such as the hetero-Diels-Alder reaction, are also powerful tools for piperidine synthesis. These reactions involve the combination of a 1-azadiene with a dienophile to construct the six-membered ring in a single step.

Divergent intermolecular coupling strategies have been developed to access diverse N-heterocycles, including piperidines, directly from olefins through tunable [3+2] and [4+2] annulations. rsc.org The key to these divergent processes is the ability to switch between radical and polar mechanistic pathways. rsc.org

| Annulation Strategy | Reactant 1 | Reactant 2 | Product | Key Features |

| [5+1] Cyclization | Heterocyclic amine nucleophiles | Carbonyl electrophiles | N-(hetero)aryl piperidines | Diastereoselective reductive amination/aza-Michael sequence. acs.org |

| [4+2] Annulation | Olefins | Bifunctional reagents | Piperidines | Tunable process based on radical-to-polar mechanistic switching. rsc.org |

Stereoselective Reduction Methods

Stereoselective reduction represents a powerful and direct approach to establishing the desired stereochemistry in the piperidine ring. Various reduction techniques have been successfully employed to synthesize chiral piperidines from prochiral precursors.

Asymmetric Hydrogenation of Pyridine Derivatives

Asymmetric hydrogenation of pyridine and its derivatives is one of the most direct and atom-economical methods for accessing chiral piperidines. This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of the hydrogenation process.

A significant challenge in the asymmetric hydrogenation of pyridines is the aromaticity of the substrate, which often necessitates harsh reaction conditions and can lead to catalyst deactivation. To circumvent this, a common strategy involves the activation of the pyridine ring by forming pyridinium salts, which are more susceptible to reduction. dicp.ac.cn

Recent advancements have demonstrated the efficacy of iridium-based catalysts in the asymmetric hydrogenation of pyridinium salts. For instance, the use of [Ir(cod)Cl]2 in conjunction with chiral phosphine ligands has shown considerable success in producing enantioenriched piperidines. The choice of ligand is crucial for achieving high enantioselectivity.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]2/(S)-MeO-BiPhep/I2 | Substituted Pyridinium Salts | Chiral Piperidines | Up to 98% | Up to 97% | |

| Ir-MeO-BoQPhos | 2-Alkyl-pyridinium Salts | Enantioenriched 2-Alkylpiperidines | - | Up to 93:7 er | nih.gov |

| Rh-catalyst | N-Benzylpyridinium Salts | Piperidine Derivatives | - | - | dicp.ac.cn |

Reductive Amination for Piperidine Ring Formation

Reductive amination is a versatile method for the formation of C-N bonds and can be effectively applied to the synthesis of piperidine rings. researchgate.netharvard.edu This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of piperidines, this typically involves an intramolecular reaction of a δ-amino carbonyl compound.

The stereoselectivity of the reduction step is critical for producing enantiomerically pure piperidines. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride [NaBH(OAc)3] being common choices due to their selectivity for iminium ions over carbonyl groups. harvard.edu

An intramolecular reductive amination cascade of alkynes has been described for the synthesis of piperidines. nih.gov This reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to form the piperidine ring. nih.gov

Double Reduction Approaches

Double reduction strategies offer another pathway to chiral piperidines, often starting from pyridine derivatives. nih.gov This method involves a two-step reduction process where the initial reduction creates a partially saturated intermediate, which is then subjected to a second, often asymmetric, reduction to afford the final piperidine product.

One example of this approach is the asymmetric synthesis of an aminofluoropiperidine precursor. nih.gov The synthesis begins with a hydrogenation using sodium borohydride, followed by a key asymmetric hydrogenation step utilizing a catalytic ruthenium(II) complex. nih.gov This second reduction establishes the desired stereochemistry in the piperidine ring. nih.gov

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity. taylorfrancis.com MCRs have been successfully applied to the synthesis of highly substituted piperidine scaffolds. taylorfrancis.comresearchgate.net

Mannich Reaction-Based Syntheses

The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine or ammonia. The product is a β-amino-carbonyl compound, also known as a Mannich base. This reaction has been adapted for the asymmetric synthesis of polysubstituted piperidines. acs.org

An intramolecular Mannich reaction of δ-amino β-keto esters with aldehydes and ketones has been developed as a methodology for synthesizing polysubstituted piperidines. acs.org This approach has been successfully applied to the asymmetric synthesis of natural products. acs.org Furthermore, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine natural products. rsc.org

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Intramolecular Mannich Reaction | δ-amino β-keto esters, aldehydes, ketones | Asymmetric synthesis of polysubstituted piperidines | acs.org |

| Three-component vinylogous Mannich-type reaction | 1,3-bis-trimethylsily enol ether | Stereoselective synthesis of chiral dihydropyridinone intermediates | rsc.org |

| Diastereoselective Mannich Reaction | β-amino carbonyl compounds | Access to diastereo- and enantiomerically pure piperidines | rsc.org |

Other Multi-Component Approaches for Substituted Piperidines

Beyond the Mannich reaction, other MCRs have been developed for the synthesis of functionalized piperidine derivatives. A one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters can be used to generate highly functionalized piperidine scaffolds. taylorfrancis.com The use of catalysts such as aqua-compatible ZrOCl2·8H2O or wet picric acid can influence the diastereoselectivity of the reaction. taylorfrancis.com

These MCR strategies offer a powerful and efficient means to construct complex piperidine structures from simple and readily available starting materials, making them valuable tools in drug discovery and development. dicp.ac.cn

Role of S 3 3 Methoxyphenyl Piperidine and Its Derivatives in Complex Molecule Construction

Application as a Chiral Building Block in Asymmetric Synthesis

The core value of (S)-3-(3-methoxyphenyl)piperidine in asymmetric synthesis lies in its nature as a chiral synthon. The pre-defined stereochemistry at the C3 position allows chemists to construct complex target molecules with high enantiomeric purity, bypassing the need for challenging chiral separations or non-selective synthesis steps. snnu.edu.cn The synthesis of enantiomerically enriched 3-substituted piperidines has been a significant goal, with various strategies developed to achieve this. nih.govsnnu.edu.cn

One powerful strategy involves the asymmetric intramolecular Michael reaction. For instance, acyclic amino-enoate precursors can be cyclized using a chiral amine to induce asymmetry, yielding chiral piperidine (B6355638) derivatives with excellent optical purity (up to 98% enantiomeric excess after recrystallization). rsc.org Another approach employs chiral auxiliaries. The N-galactosylation of pyridone derivatives, for example, allows for highly regio- and stereoselective nucleophilic additions, which after further steps, yield enantiomerically pure substituted piperidines. researchgate.net

More advanced catalytic methods provide direct access to these chiral structures. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple pyridine-derived substrates with arylboronic acids, furnishing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn This method represents a modern, efficient way to construct the chiral 3-arylpiperidine core.

Integration into Natural Product Synthesis and Analogues

The 3-arylpiperidine motif is a key structural feature in many biologically active natural alkaloids. Consequently, this compound is an attractive starting point for the total synthesis of these compounds and their analogues. The 3-methoxyphenyl (B12655295) group, in particular, is often selected because it is "pharmacologically consonant with natural compounds," serving as a stable precursor to the phenolic hydroxyl group found in many opioid alkaloids. google.com

A notable example is in the synthesis of morphine analogues. The 4a-aryldecahydroisoquinoline ring system, which forms the core of morphine, codeine, and thebaine, has been synthesized using precursors containing the 3-methoxyphenylpiperidine scaffold. google.com The synthesis proceeds through key intermediates such as ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, demonstrating how the piperidine building block is elaborated into the more complex, fused ring system of the target alkaloid. google.com General strategies inspired by the biosynthesis of piperidine alkaloids, such as multi-component vinylogous Mannich reactions, have also been developed to assemble complex chiral piperidines, showcasing the versatility of this structural class in reaching natural product targets like (+)-241D and isosolenopsin A. rsc.org

Table 1: Application in Natural Product Analogue Synthesis

| Target Compound Class | Key Intermediate Derived from this compound Scaffold | Synthetic Role of Piperidine Unit | Reference(s) |

| Morphine Analogues | Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Serves as a foundational block for constructing the 4a-aryldecahydroisoquinoline core. | google.com |

| General Alkaloids (e.g., (+)-241D) | Chiral 2,3-dihydropyridinones | Acts as a versatile cornerstone intermediate, analogous to biosynthetic precursors, for building multi-substituted piperidine alkaloids. | rsc.org |

Precursor in Advanced Organic Transformations

The synthesis of enantioenriched 3-substituted piperidines often requires sophisticated and advanced organic transformations where compounds like this compound are the ultimate targets. A cutting-edge approach involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derivative. snnu.edu.cn This process exemplifies the role of the piperidine precursor in a multi-step, catalytic sequence:

Partial Reduction: Pyridine (B92270) is first partially reduced and activated by conversion to a phenyl pyridine-1(2H)-carboxylate.

Asymmetric Reductive Heck Reaction: This activated dihydropyridine undergoes a Rh-catalyzed asymmetric reaction with an arylboronic acid (e.g., 3-methoxyphenylboronic acid). This key step forges the C-C bond at the 3-position with high enantioselectivity, creating a 3-substituted tetrahydropyridine. snnu.edu.cn

Final Reduction: Subsequent hydrogenation of the remaining double bond and removal of the activating group yields the final enantioenriched 3-arylpiperidine. snnu.edu.cn

This sequence showcases how the synthesis of the target chiral piperidine is itself an advanced transformation, providing access to valuable materials like precursors for the antipsychotic agent (-)-Preclamol. snnu.edu.cn

Synthetic Utility in Derivatization and Functionalization Reactions

This compound is a versatile scaffold for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. The nitrogen atom of the piperidine ring is a primary site for functionalization, readily undergoing reactions such as alkylation and sulfonylation.

For example, in the development of inhibitors for the murine GABA transporter type 4 (mGAT4), the (S)-piperidine scaffold is crucial. nih.gov The parent compound, (S)-nipecotic acid, is derivatized by N-alkylation with a large, sterically demanding group like a trityl ether derivative (e.g., 2-[tris(4-methoxyphenyl)methoxy]ethyl) to produce highly potent and selective inhibitors such as (S)-SNAP-5114. nih.gov

Similarly, N-sulfonylation of the piperidine nitrogen with arylsulfonyl chlorides, such as 3-methoxyphenylsulfonyl chloride, yields stable sulfonamide derivatives. allfordrugs.com This transformation is used to modify the electronic and steric properties of the nitrogen atom, which can be critical for tuning the pharmacological activity of the molecule. The piperidine ring can also be incorporated as a substituent on other core scaffolds, as seen in the development of ENPP1 inhibitors, where a piperidine unit is attached via a sulfamide (B24259) linker to a pyrrolopyrimidinone core to interact with the biological target. acs.org

Table 2: Examples of Derivatization and Functionalization Reactions

| Reaction Type | Reagent/Functional Group Added | Resulting Compound/Derivative Class | Purpose/Application | Reference(s) |

| N-Alkylation | 2-[tris(4-methoxyphenyl)methoxy]ethyl bromide | (S)-SNAP-5114 analogues | Synthesis of potent and selective GABA transporter inhibitors. | nih.gov |

| N-Sulfonylation | 3-Methoxyphenylsulfonyl chloride | 1-((3-Methoxyphenyl)sulfonyl)piperidine | Creation of stable sulfonamide derivatives for property modulation. | allfordrugs.com |

| Sulfamide Linkage | Piperidine and a sulfamoyl chloride | Piperidine-substituted pyrrolopyrimidinones | Introduction of a key binding motif for ENPP1 inhibition. | acs.org |

Theoretical and Computational Investigations of S 3 3 Methoxyphenyl Piperidine Systems

Conformational Analysis and Stereochemical Elucidation

The piperidine (B6355638) ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium. The position of this equilibrium is fundamental to the molecule's three-dimensional shape and its interactions with biological targets.

Computational methods are extensively used to predict the most stable conformation of substituted piperidines. The relative energies of the axial and equatorial conformers of (S)-3-(3-Methoxyphenyl)piperidine can be determined through various computational approaches, including Density Functional Theory (DFT) and molecular mechanics.

DFT calculations, using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the accurate determination of optimized geometries and relative energies of different conformers. researchgate.net These studies on related substituted piperidines show that the conformational preference is a delicate balance of several factors:

Steric Hindrance: Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring.

Electronic Effects: Hyperconjugation and electrostatic interactions can play a significant role. researchgate.net For instance, interactions between the nitrogen lone pair and antibonding orbitals of the C-C bonds in the ring, or electrostatic interactions between the substituent and the protonated nitrogen in piperidinium (B107235) salts, can stabilize one conformer over the other. researchgate.netnih.gov

Solvation Effects: The polarity of the solvent can influence the conformational equilibrium, an effect that can be modeled using a polarizable continuum model (PCM) in DFT calculations. researchgate.net

Molecular mechanics force fields, such as COSMIC, have also been successfully used to predict the conformer energies of both free base and protonated piperidines, demonstrating that electrostatic interactions are a primary cause of conformational changes upon protonation. nih.gov The 3D shape of piperidine fragments can be analyzed using the principal moments of inertia (PMI) derived from the lowest energy conformations generated by molecular mechanics. whiterose.ac.uk

Table 1: Computational Methods in Piperidine Conformational Analysis

| Computational Method | Application | Key Findings/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, relative energy calculation, electronic structure analysis. | Provides accurate conformer energies, accounting for electronic effects like hyperconjugation and charge-dipole interactions. researchgate.netresearchgate.net |

| Molecular Mechanics (e.g., COSMIC) | Prediction of conformer energies, especially for large sets of molecules. | Quantitatively predicts conformer energies and demonstrates the role of electrostatic interactions in conformational changes upon protonation. nih.gov |

Computational predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of piperidines in solution. The "J-value method," which analyzes the coupling constants between protons, is particularly powerful. nih.gov

For this compound, the magnitude of the coupling constants involving the proton at the C3 position (the stereocenter) and the adjacent protons on C2 and C4 can elucidate the preferred conformation. A large coupling constant typically indicates a diaxial relationship between the coupled protons, which would be consistent with an equatorial substituent. Conversely, smaller axial-equatorial or equatorial-equatorial coupling constants would suggest an axial substituent. Studies on fluorinated piperidines have successfully used ³J(¹⁹F, ¹H) coupling constants to determine the relative orientation of the fluorine atom, confirming that these atoms often adopt specific axial or equatorial orientations. researchgate.net This methodology confirms that computational models can accurately predict the observed conformer in solution. researchgate.net

Reaction Mechanism Elucidation and Kinetic Studies

Kinetic studies on reactions involving piperidine and its derivatives provide essential information about reaction mechanisms and the factors that control reaction rates. The aminolysis of thionocarbonates by alicyclic amines, including piperidine, has been studied to understand nucleophilic substitution mechanisms. acs.orgnih.gov

In the reaction of piperidine with substrates like 3-methoxyphenyl (B12655295) 4-nitrophenyl thionocarbonate, pseudo-first-order rate coefficients (k_obsd) are measured. acs.orgnih.gov For these reactions, a mechanism involving a zwitterionic tetrahedral intermediate (T±) is proposed. This intermediate can then be deprotonated by another amine molecule to form an anionic intermediate (T-). acs.orgnih.gov

The rate-determining step is the initial formation of the T± intermediate (the k₁ step). This is supported by linear Brönsted-type plots (a plot of the logarithm of the rate constant versus the pKa of the conjugate acid of the amine), which indicate how the reaction rate depends on the basicity of the nucleophile. acs.orgnih.gov

Table 2: Brönsted-type Slopes (β₁) for Aminolysis of Phenyl Thionocarbonates

| Substrate | β₁ value | Interpretation |

|---|---|---|

| 3-Methoxyphenyl 4-nitrophenyl thionocarbonate | 0.22 | Indicates that the formation of the tetrahedral intermediate is the rate-determining step. acs.orgnih.gov |

| 3-Chlorophenyl 4-nitrophenyl thionocarbonate | 0.20 | Similar value suggests a consistent mechanism across related substrates. acs.orgnih.gov |

Data sourced from kinetic studies on related thionocarbonate systems. acs.orgnih.gov

Analysis of Substituent Effects and Electronic Structure (e.g., HOMO-LUMO energy gaps)

The electronic properties of the 3-methoxyphenyl group significantly influence the reactivity of the piperidine system. The methoxy (B1213986) group is an electron-donating group through resonance but is slightly electron-withdrawing through induction. Its position on the phenyl ring affects the electron density distribution across the molecule.

Computational methods like DFT are used to calculate key electronic parameters:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. researchgate.net These maps reveal electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is invaluable for predicting intermolecular interactions. researchgate.net

In kinetic studies, the effect of substituents on the phenyl ring of the substrate demonstrates these principles. Electron-withdrawing groups on the non-leaving group of thionocarbonates increase the reaction rate with piperidine, following the sequence: 4-cyanophenyl > 3-chlorophenyl > 3-methoxyphenyl. acs.orgnih.gov This is because electron-withdrawing groups stabilize the developing negative charge in the tetrahedral intermediate.

Table 3: Illustrative Electronic Properties from DFT (B3LYP/6-311++G(d,p)) for a Related System (meta-Methoxyphenyl piperazine)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.46 eV | Relates to the molecule's capacity as an electron donor. |

| LUMO Energy | -0.37 eV | Relates to the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.09 eV | Indicates the chemical reactivity and stability of the molecule. |

This data is for the related N-(3-methoxyphenyl)piperazine molecule and serves to illustrate the types of parameters calculated. researchgate.net

Molecular Modeling of Reactivity and Selectivity in Synthetic Pathways

Molecular modeling is instrumental in understanding and optimizing synthetic routes to complex molecules like this compound. A key challenge is controlling the enantioselectivity to obtain the desired (S)-enantiomer.

A notable example is the rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines. acs.orgsnnu.edu.cn This approach utilizes a reductive Heck-type reaction of an arylboronic acid with a dihydropyridine (B1217469) derivative. acs.org Computational modeling, often combined with experimental studies such as deuterium (B1214612) labeling, helps to elucidate the complex catalytic cycle and rationalize the high enantioselectivity observed. acs.org

The proposed mechanism involves several key steps that can be modeled to understand substrate-ligand interactions and the origins of stereocontrol.

Table 4: Proposed Mechanistic Steps in Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

| Step | Description | Role of Modeling |

|---|---|---|

| Ligand Coordination | The chiral bisphosphine ligand coordinates to the rhodium precursor. | Models the geometry of the active catalyst complex. |

| Transmetalation | The aryl group from the boronic acid is transferred to the rhodium center. | Investigates the transition state energy of this transfer. |

| Carbometalation | The rhodium-aryl complex adds across the double bond of the dihydropyridine substrate. This is the key stereo-determining step. | Models the different possible transition states to predict which diastereomeric intermediate is favored, explaining the observed enantioselectivity. acs.org |

| Protodemetalation | The resulting rhodium-alkyl intermediate is protonated (e.g., by water), releasing the 3-aryl-tetrahydropyridine product and regenerating the active catalyst. | Confirms the regioselectivity of protonation and catalyst turnover. acs.org |

This detailed mechanistic understanding, gained through a synergy of computation and experiment, is crucial for refining reaction conditions and extending the methodology to a broader range of substrates. acs.orgsnnu.edu.cn

Advanced Methodological Developments Enabled by S 3 3 Methoxyphenyl Piperidine Derivatives

Design and Implementation of Novel Cascade and Domino Reactions

Cascade and domino reactions represent a highly efficient strategy for the synthesis of complex molecular architectures like the piperidine (B6355638) core from simple starting materials in a single operation. These reactions minimize waste and purification steps by combining multiple bond-forming events in one sequence. While specific examples detailing the synthesis of (S)-3-(3-Methoxyphenyl)piperidine via a single named cascade are not prominently featured, the principles of cascade design are broadly applied to the synthesis of related substituted piperidines.

Methodologies such as radical-mediated amine cyclizations and coupling/hydrogenation cascades are employed to construct the piperidine ring system. nih.gov For instance, a cascade sequence can be initiated by a coupling reaction, followed by an in-situ reduction of an intermediate pyridinium (B92312) salt to form the saturated piperidine ring. nih.gov Another powerful approach involves the Prins cyclization, a type of cascade reaction that can be used to form 3,4-disubstituted piperidines by reacting specific aldehydes under acidic conditions. nih.gov These strategies often allow for the stereoselective formation of multiple chiral centers in a single, atom-economical step, which is fundamental for creating enantiomerically pure compounds like this compound and its analogues. nih.govnih.gov

Catalyst and Ligand Design for Enhanced Enantioselectivity

Achieving high enantioselectivity is the primary challenge in synthesizing chiral molecules like this compound. The development of chiral catalysts and ligands has been instrumental in overcoming this hurdle. A key breakthrough in the synthesis of enantioenriched 3-arylpiperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method utilizes a chiral catalyst system to directly introduce an aryl group at the C3 position of a piperidine precursor with high control over the resulting stereochemistry. acs.orgsnnu.edu.cn

The success of these reactions hinges on the design of the chiral ligand coordinated to the metal center. For the rhodium-catalyzed synthesis of 3-arylpiperidines, biphosphine ligands such as (R)-segphos have proven highly effective. nih.gov The combination of a rhodium source, like [Rh(cod)OH]₂, with a specific chiral ligand creates a catalytic environment that favors the formation of one enantiomer over the other, leading to high enantiomeric excess (ee). acs.org This approach has been successfully applied to the formal synthesis of (-)-Preclamol, a closely related analogue of this compound, demonstrating the power of catalyst and ligand design in accessing these valuable compounds. acs.org

| Catalyst System | Ligand | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Rh(cod)OH]₂ | (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Phenyl boronic acid | 81% | 96% | acs.org |

| Pd(OAc)₂ | 1,10-phenanthroline | Pyridine (B92270) & 3-Methoxyphenylboronic acid | Not specified for enantioselective reaction | Racemic synthesis | acs.org |

| [Ir(COD)Cl]₂ | MeO-BoQPhos | N-benzyl-2-(2,4-dimethylphenyl)pyridinium salt | 88% | 95.4% (97.7:2.3 er) | acs.org |

Development of Scalable and High-Yield Synthetic Procedures

The transition from a laboratory-scale reaction to a large-scale industrial process requires synthetic routes that are not only efficient but also robust, reproducible, and high-yielding. For this compound and its derivatives, significant progress has been made in developing such scalable procedures.

A classic approach to the racemic parent compound, 3-(3-methoxyphenyl)piperidine (B1313662), involves the hydrogenation of 3-(3-methoxyphenyl)pyridine (B1364921) using a platinum(IV) oxide catalyst, which achieves a high yield of 90.7%. chemicalbook.com While effective for producing the racemic mixture, this method requires subsequent chiral resolution to isolate the desired (S)-enantiomer.

More advanced methods focus on asymmetric synthesis from the outset to avoid resolution steps. The rhodium-catalyzed asymmetric reductive Heck reaction is a prime example of a modern, scalable process. acs.org Researchers have demonstrated that this reaction can be performed on a 5 mmol scale to produce over a gram of the desired 3-aryl-tetrahydropyridine intermediate with an 81% yield and 96% ee. acs.org This intermediate is then readily converted to the final piperidine product. acs.org Subsequent hydrogenation and deprotection steps have been shown to proceed in high yields (72-76% over two steps), making the entire sequence a viable and efficient route for large-scale synthesis. acs.org Similarly, palladium-catalyzed C3-selective arylation methods have been developed for the gram-scale synthesis of the racemic precursor to Preclamol. acs.org

| Method | Product Type | Scale | Yield | Key Reagents | Reference |

|---|---|---|---|---|---|

| Hydrogenation of Pyridine | Racemic | Not specified | 90.7% | H₂, PtO₂ | chemicalbook.com |

| Rh-catalyzed Reductive Heck Reaction | Enantiopure Precursor | 5 mmol (1.10 g) | 81% | [Rh(cod)OH]₂, (S)-Segphos, Arylboronic acid | acs.org |

| Pd-catalyzed C-H Arylation | Racemic Precursor | Gram-scale | Not specified | Pd(OAc)₂, 1,10-phenanthroline | acs.org |

| Hydrogenation/Deprotection | Enantiopure | Not specified | 72-76% (2 steps) | Pd/C, KOH | acs.org |

Future Research Trajectories for S 3 3 Methoxyphenyl Piperidine

Exploration of Emerging Synthetic Technologies

The synthesis of enantiomerically pure piperidines like (S)-3-(3-Methoxyphenyl)piperidine is a critical step that dictates the efficiency and scalability of producing its derivatives. Future research is increasingly focused on moving beyond traditional batch synthesis towards more efficient, sustainable, and scalable methods.

Continuous Flow Chemistry: A significant area of development is the application of continuous flow chemistry to the synthesis of chiral piperidines. organic-chemistry.orgmtroyal.caacs.orgacs.orgnih.gov This technology offers numerous advantages over conventional batch processes, including enhanced reaction control, improved safety, higher yields, and greater scalability. For instance, a highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines, achieving high yields and diastereoselectivities within minutes. organic-chemistry.orgmtroyal.caacs.orgacs.orgnih.gov This method's adaptability for scale-up production makes it a promising technology for the industrial synthesis of this compound and its analogues. organic-chemistry.orgmtroyal.caacs.org

| Technology | Key Advantages | Representative Substrates/Products | Reference |

| Continuous Flow Synthesis | Rapid reaction times, high yields (>80%), excellent diastereoselectivity (>90:10 dr), scalability. | N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to yield functionalized piperidines. | organic-chemistry.orgmtroyal.caacs.orgacs.orgnih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Synthesis of (S)-N-Boc-3-hydroxypiperidine using whole-cell bioconversions. | matec-conferences.org |

Biocatalysis: Another burgeoning field is the use of biocatalysts, such as enzymes or whole-cell systems, for the asymmetric synthesis of chiral piperidines. matec-conferences.org Biocatalytic methods are prized for their exceptional stereoselectivity and ability to operate under mild, environmentally benign conditions. Research in this area aims to discover and engineer novel enzymes capable of efficiently producing this compound and related structures, thereby providing a greener alternative to traditional chemical synthesis. matec-conferences.org

Novel Catalytic Systems: The development of novel catalysts for the asymmetric synthesis of 3-arylpiperidines is a cornerstone of future research. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have shown great promise in converting arylboronic acids and pyridines into enantioenriched 3-substituted piperidines with high yield and enantioselectivity. usc.edunih.govorganic-chemistry.orgsnnu.edu.cnresearchgate.netacs.org The continuous exploration for more efficient, selective, and robust catalysts will undoubtedly streamline the synthesis of complex piperidine (B6355638) derivatives.

Discovery of Novel Derivatization Pathways

The inherent structural features of this compound make it an ideal scaffold for derivatization, enabling the exploration of new chemical space and the development of molecules with tailored properties for medicinal chemistry and material science.

Medicinal Chemistry Applications: A primary focus of derivatization is the synthesis of novel therapeutic agents. By modifying the piperidine ring, the methoxyphenyl group, or the nitrogen atom, researchers can fine-tune the pharmacological profile of the resulting compounds. For example, derivatives of 4-(3-hydroxyphenyl)piperidine (B9838) have been identified as highly potent and selective opioid kappa receptor antagonists. nih.gov Furthermore, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated as potent analgesics, with some showing high affinity for the μ opioid receptor. nih.gov The exploration of such derivatization pathways is crucial for the discovery of new drug candidates with improved efficacy and reduced side effects. nih.govijnrd.org

| Derivative Class | Target/Application | Key Findings | Reference |

| 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamides | Analgesics (μ opioid receptor agonists) | Compound 2a identified as a potent analgesic with high affinity for the μ opioid receptor. | nih.gov |

| (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | Opioid kappa receptor antagonists | Identification of JDTic (10 ) as a highly potent and selective kappa antagonist. | nih.gov |

| Piperidine-based histamine (B1213489) H3/sigma-1 receptor antagonists | Antinociceptive agents | Dual-acting ligands with promising in vivo activity in pain models. | nih.gov |

Material Science Applications: While less explored, the derivatization of this compound also holds potential in material science. The piperidine moiety can be incorporated into larger molecular architectures to create novel polymers, liquid crystals, or functional materials with specific electronic or optical properties. Future research may focus on synthesizing and characterizing such materials for applications in areas like organic electronics or sensor technology.

Advancement in Integrated Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is becoming increasingly vital in modern chemical research. This integrated approach accelerates the discovery and optimization of new molecules by providing deep insights into their structure, properties, and interactions.

Computational Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound and its derivatives is crucial for predicting their biological activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for these investigations. nih.govrsc.orgresearchgate.netmdpi.comacs.org DFT calculations can predict stable conformations, geometric parameters, and energetic properties, which can then be correlated with experimental data from techniques like NMR spectroscopy. nih.govrsc.orgmdpi.com

Molecular Docking and Dynamics Simulations: To elucidate the mechanism of action of biologically active derivatives, molecular docking and molecular dynamics (MD) simulations are employed. nih.govresearchgate.netnih.govacs.orgresearchgate.netnih.govresearchgate.net These computational techniques can predict how a ligand binds to its target receptor, identifying key interactions that are essential for its activity. nih.govnih.govacs.org For instance, docking studies have been used to understand the binding modes of piperidine-based inhibitors of various enzymes, guiding the design of more potent and selective compounds. acs.orgnih.govresearchgate.net The integration of these in silico methods with experimental validation provides a powerful platform for rational drug design. researchgate.net

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Conformational analysis, electronic properties, heat of formation. | Prediction of stable conformers, understanding of substituent effects on geometry and reactivity. | nih.govrsc.orgmdpi.com |

| Molecular Docking | Prediction of ligand-receptor binding modes. | Identification of key amino acid interactions, guiding structure-activity relationship studies. | nih.govnih.govacs.orgresearchgate.netnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Analysis of conformational behavior and interactions in a biological environment. | Elucidation of molecular flexibility and key interactions with solvent and target molecules. | researchgate.netnih.gov |

常见问题

Q. What are the key synthetic routes for (S)-3-(3-Methoxyphenyl)piperidine?

Methodological Answer: The enantioselective synthesis of this compound typically involves:

- Reductive alkylation : Reduction of intermediates like 3-(3-methoxyphenyl)piperidine precursors using catalysts such as Pt/H₂ in methanol, followed by chiral resolution .

- Asymmetric catalysis : Use of chiral auxiliaries or catalysts to control stereochemistry during cyclization or alkylation steps. For example, lithium diisopropylamide (LDA) in THF can mediate alkylation of nitrile intermediates .

- Demethylation : Post-synthetic modification using aqueous HBr to remove protecting groups, ensuring regioselectivity .

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reduction of intermediate | H₂/Pt in MeOH | 32% | |

| Chiral resolution | TFA, column chromatography | N/A |

Q. How can the stereochemistry of this compound be confirmed?

Methodological Answer:

- NMR Analysis : Compare - and -NMR chemical shifts with known enantiomers. For example, methoxy proton signals appear at δ 3.72–4.05 ppm, while aromatic protons resonate at δ 6.95–7.6 ppm .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (S)-configured piperidines.

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and confirm purity .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC-MS : Quantify impurities using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid). Monitor parent ion m/z 426.2 (M+H⁺) .

- Elemental Analysis : Verify C, H, N composition (e.g., C: ~70%, H: ~7.5%, N: ~5.5%) to confirm stoichiometry .

- Melting Point : Compare observed values with literature (e.g., 107–110°C for related piperidines) .

Advanced Research Questions

Q. How can enantiomers be resolved during the synthesis of 3-arylpiperidines?

Methodological Answer:

- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral catalysts to selectively react with one enantiomer.

- Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and crystallize the salts .

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to favor the (S)-enantiomer .

Q. What are common side products in the alkylation of phenylpiperidine derivatives, and how can they be mitigated?

Methodological Answer:

- Over-alkylation : Occurs when excess alkylating agents (e.g., propyl bromide) are used. Mitigate by controlling stoichiometry and reaction time.

- Ring-opening : Observed under strong acidic conditions. Use milder acids (e.g., acetic acid) or lower temperatures .

- Isomerization : Prevent racemization by avoiding high temperatures during acylation steps. Use inert atmospheres (N₂/Ar) .

Q. Example Side Products :

Q. How can reaction conditions be optimized for high enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance stereochemical control compared to benzene .

- Temperature : Lower temperatures (0–5°C) reduce kinetic competition, favoring single transition states.

- Catalyst Loading : Use 5–10 mol% of chiral catalysts (e.g., Jacobsen’s salen complexes) to balance cost and efficiency .

Q. Data-Driven Optimization :

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Reaction Temp | –20°C to 0°C | 85–95% ee |

| Catalyst Loading | 5–10 mol% | 90–98% ee |

| Solvent | THF | 80–90% ee |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。